3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid
Description
3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid is a benzoic acid derivative featuring a thiophene ring substituted at the 3-position of the benzene ring and a trifluoromethyl (-CF₃) group at the 5-position. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)9-5-7(10-2-1-3-18-10)4-8(6-9)11(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPCPQSJXNNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688549 | |
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-91-0 | |
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid typically involves the formation of the thiophene ring followed by its attachment to the benzoic acid moiety. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This reaction involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Industrial Production: Industrial methods often involve the use of catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, often using reagents like halogens or nitro groups.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents.
Scientific Research Applications
3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 3-Fluoro-5-Thiophen-2-YL-Benzoic Acid (CAS 1261937-31-8)
- Structure : Features a fluorine atom at the 3-position and a thiophen-2-yl group at the 5-position of the benzoic acid ring.
- Comparison: The trifluoromethyl group in the target compound is more electron-withdrawing than fluorine, lowering the pKa of the carboxylic acid (increased acidity) and enhancing lipophilicity.
(b) 4-(Thiophen-3-YL)-Benzoic Acid (CAS 29886-64-4)
- Structure : Thiophen-3-yl group at the 4-position of the benzoic acid ring.
- Comparison :
- Substitution at the 4-position (vs. 3-position in the target compound) alters the spatial orientation of the thiophene ring, which may influence π-π stacking interactions in crystal structures or protein binding pockets.
- The absence of a trifluoromethyl group reduces metabolic stability but may improve aqueous solubility .
Functional Group Variations
(a) 5-(3-(Trifluoromethyl)Phenyl)Thiophene-2-Carboxylic Acid (CAS 893733-18-1)
- Structure : Trifluoromethyl group on a phenyl ring attached to thiophene-2-carboxylic acid.
- Comparison :
- The target compound’s trifluoromethyl group is directly on the benzoic acid ring, while this analog places it on a phenyl-thiophene hybrid. This difference alters electronic delocalization and may reduce the carboxylic acid’s acidity due to increased distance from the electron-withdrawing -CF₃ group.
- Biological activity could diverge significantly; for example, the benzoic acid moiety in the target compound may enhance binding to enzymes like cyclooxygenase (COX) compared to thiophene-carboxylic acid derivatives .
(b) 5-[3-Hydroxy-5-(Trifluoromethoxy)Phenyl]Thiophene-2-Carbaldehyde (CAS 1261920-14-2)
- Structure : Combines trifluoromethoxy (-OCF₃) and hydroxyl (-OH) groups on a phenyl-thiophene system.
- Comparison :
Research Implications and Gaps
- Synthetic Challenges : The trifluoromethyl group’s introduction requires specialized reagents (e.g., Umemoto’s reagent), complicating synthesis compared to fluorine or hydroxyl analogs .
- Computational Modeling : Density-functional theory (DFT) studies () could predict the target compound’s electronic properties, guiding drug design or material science applications .
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